Triacontanoic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

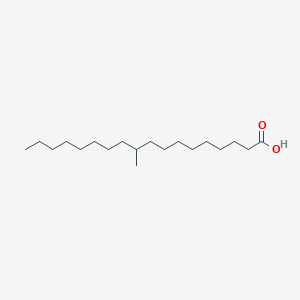

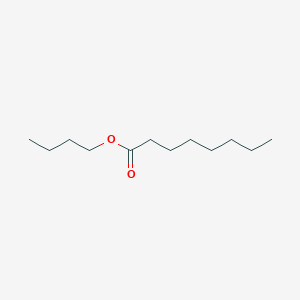

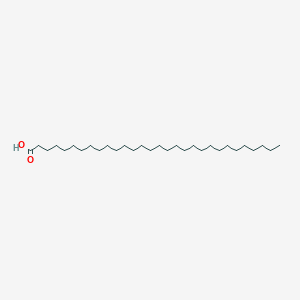

Triacontanoic acid, also known as Melissic acid , is classified as a very long chain fatty acid, a subset of saturated fatty acids . It is an endogenous plant growth regulator . The primary targets of this compound are plant metabolic activities, where it facilitates better growth and development .

Mode of Action

This compound plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms . It interacts with other phytohormones in regulating the physio-biochemical processes in counteracting the stress-induced damages in plants .

Biochemical Pathways

This compound affects a multitude of physio-biochemical processes in crop plants . It enhances leaf CA activity, leading to improved growth . The compound also interacts with other phytohormones, modulating various biochemical pathways and helping plants adapt to changing conditions .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially impact its bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The application of this compound results in numerous plant metabolic activities leading to better growth and development . It plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms . This leads to improved growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be effective in enhancing the growth of plants under diverse environmental conditions . .

Analyse Biochimique

Biochemical Properties

Triacontanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives . This activation is crucial for the subsequent steps in fatty acid metabolism, including β-oxidation and lipid biosynthesis. Additionally, this compound can interact with proteins involved in membrane structure and function, contributing to the stability and fluidity of cellular membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis . By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and energy production, thereby influencing cellular metabolism and energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, this compound may inhibit or activate certain enzymes involved in lipid metabolism, thereby modulating metabolic pathways and influencing cellular functions . These interactions highlight the compound’s role in regulating lipid homeostasis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme temperatures or oxidative stress . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to influence cellular functions, including alterations in lipid metabolism and energy production . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At high doses, this compound may exhibit toxic or adverse effects, including disruptions in lipid homeostasis and potential hepatotoxicity . These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA oxidase, which are essential for the activation and subsequent breakdown of fatty acids . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in energy production and lipid metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream and subsequently taken up by cells via receptor-mediated endocytosis . Once inside the cell, this compound can be localized to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It can be targeted to the endoplasmic reticulum, where it is involved in lipid biosynthesis and modification . Additionally, this compound may localize to mitochondria, where it participates in β-oxidation and energy production . These localization patterns are regulated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide triacontanoïque peut être synthétisé par diverses voies chimiques. Une méthode implique l'utilisation d'anhydride succinique et d'acide docosanoïque pour joindre différentes chaînes carbonées via des séquences d'acylation . Une autre méthode comprend la suspension de l'acide triacontanoïque dans du chloroforme anhydre suivie de l'ajout de chlorure de thionyle .

Méthodes de Production Industrielle : La production industrielle d'acide triacontanoïque implique souvent l'extraction à partir de sources naturelles telles que la cire d'abeille. Le procédé comprend une purification et une cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide triacontanoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les alcools et aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en triacontanol, un alcool gras.

Substitution : Il peut réagir avec des bases pour former des sels et avec des alcools pour former des esters.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs tels que l'hydroxyde de sodium pour la formation de sel et le méthanol pour l'estérification.

Principaux Produits Formés :

Oxydation : Triacontanol et triacontanal.

Réduction : Triacontanol.

Substitution : Sels et esters de triacontanoate.

4. Applications de la Recherche Scientifique

L'acide triacontanoïque a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des acides gras à longue chaîne.

Biologie : Joue un rôle dans l'étude du métabolisme lipidique et de la structure des membranes cellulaires.

Médecine : Enquêté pour ses propriétés anti-inflammatoires et antimicrobiennes potentielles.

Industrie : Utilisé dans la production de cosmétiques, de lubrifiants et comme régulateur de croissance des plantes.

5. Mécanisme d'Action

L'acide triacontanoïque exerce ses effets par le biais de diverses voies moléculaires :

Régulation de la Croissance des Plantes : Il améliore la photosynthèse, la biosynthèse des protéines et le transport des nutriments dans les plantes.

Tolérance au Stress : Module les mécanismes de tolérance au stress dans les plantes en activant des voies biochimiques spécifiques.

Composés Similaires :

Acide Docosanoïque (Acide Béhénique) : Un acide gras à longue chaîne avec 22 atomes de carbone.

Acide Hexacosanoïque (Acide Cérotinique) : Un acide gras à longue chaîne avec 26 atomes de carbone.

Acide Octacosanoïque (Acide Montanique) : Un acide gras à longue chaîne avec 28 atomes de carbone.

Unicité : L'acide triacontanoïque est unique en raison de sa chaîne carbonée plus longue (30 atomes de carbone), qui confère des propriétés physiques et chimiques distinctes. Sa présence dans la cire d'abeille et son rôle de régulateur de croissance des plantes le distinguent en outre des autres acides gras à longue chaîne .

Applications De Recherche Scientifique

Triacontanoic acid has diverse applications in scientific research:

Chemistry: Used as a reference compound in the study of long-chain fatty acids.

Biology: Plays a role in the study of lipid metabolism and cell membrane structure.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the production of cosmetics, lubricants, and as a plant growth regulator.

Comparaison Avec Des Composés Similaires

Docosanoic Acid (Behenic Acid): A long-chain fatty acid with 22 carbon atoms.

Hexacosanoic Acid (Cerotic Acid): A long-chain fatty acid with 26 carbon atoms.

Octacosanoic Acid (Montanic Acid): A long-chain fatty acid with 28 carbon atoms.

Uniqueness: Triacontanoic acid is unique due to its longer carbon chain (30 carbon atoms), which imparts distinct physical and chemical properties. Its presence in beeswax and its role as a plant growth regulator further distinguish it from other long-chain fatty acids .

Propriétés

IUPAC Name |

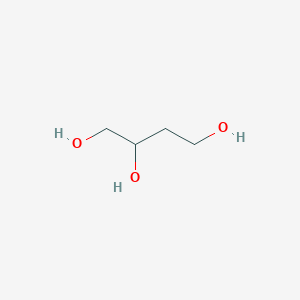

triacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCUJPBKOZGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075052 | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Triacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-50-3 | |

| Record name | Triacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIACONTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLT2OTQ105 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94 °C | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of triacontanoic acid?

A1: this compound, also known as melissic acid, has a molecular formula of C30H60O2 and a molecular weight of 452.8 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Studies utilizing Fourier transform infrared (FTIR) spectroscopy have revealed distinct spectral characteristics for this compound, particularly highlighting the presence of intermolecular hydrogen bonds. [] Additionally, studies employing infrared (IR) spectroscopy have identified characteristic absorption bands for ester C=O and -C-O-C- groups. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has also been employed to elucidate the structure of this compound. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying and characterizing this compound in various plant extracts. [, , , ]

Q3: How does this compound behave in monolayers at interfaces?

A3: this compound exhibits interesting properties in monolayers at both the water-vapor and water-oil interfaces. While it maintains rigid-rod all-trans ordering of its tailgroups at the water-vapor interface, a significant shift to an ordered tailgroup conformation is observed at the water-hexane interface. This ordering is attributed to the formation of hydrogen bonds between the carboxylic acid headgroups, as evidenced by X-ray reflectivity measurements and molecular dynamics simulations. []

Q4: Has the interaction of this compound with metal surfaces been studied?

A4: Yes, the adsorption of this compound on noble metal surfaces like Cu(111) and Au(111) has been investigated using ultraviolet photoemission spectroscopy (UPS). These studies, in conjunction with symmetry analysis of trans-polyethylene (–CH2–)n, suggest that the C–C–C plane of this compound lies parallel to the metal surface upon adsorption. []

Q5: What is known about the orientational ordering of this compound on metal surfaces?

A5: Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) studies have shown that this compound forms highly oriented organic monolayers on Cu(111). The adsorption geometry differs significantly from smaller carboxylic acids, with the alkyl chain influencing the tilt of the O−C−O plane. []

Q6: Does this compound exhibit any catalytic properties?

A6: While the provided research doesn't directly explore the catalytic properties of this compound, its presence in natural extracts known for biological activities suggests potential avenues for investigation.

Q7: Have computational methods been used to study this compound?

A7: Yes, density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set have been employed to simulate the terahertz (THz) spectra of this compound. [] These simulations suggest that considering dimer structures, rather than monomeric forms, provides better agreement with experimental THz spectra, highlighting the significance of intermolecular interactions, particularly hydrogen bonding.

Q8: How does the structure of this compound relate to its properties?

A8: The long hydrocarbon chain of this compound contributes to its hydrophobic nature, influencing its behavior in monolayer formations and interactions with metal surfaces. The carboxylic acid group is responsible for its ability to form hydrogen bonds, impacting its self-assembly and potential interactions with other molecules.

Q9: Is there information available about the SHE regulations concerning this compound?

A9: The provided research focuses on the chemical characterization, properties, and potential applications of this compound. Information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines is not covered. As with any chemical substance, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage.

Q10: What are the potential applications of this compound?

A10: this compound, due to its long hydrocarbon chain and ability to form ordered structures, holds potential applications in various fields:

- Materials Science: As a building block for self-assembled monolayers (SAMs) in molecular electronics, sensors, and surface modifications. [, , ]

- Biomedical Engineering: Potential applications in drug delivery systems, biocompatible materials, and biosensors. []

Q11: What are the future directions for research on this compound?

A11: Further research on this compound could focus on:

- Detailed investigation of its biological activities: Exploring its potential antimicrobial, antioxidant, or other pharmacological properties. [, , ]

- Optimization of its formulation and delivery: Developing efficient methods for incorporating this compound into various formulations while ensuring stability and bioavailability. []

- Exploring its use in sustainable technologies: Investigating its potential as a bio-based material for applications in packaging, coatings, or other eco-friendly products. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.